molecular formula C22H28FNO2 B12384205 Icmt-IN-27

Icmt-IN-27

Cat. No.: B12384205
M. Wt: 357.5 g/mol
InChI Key: FSVYPXSGQVKMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icmt-IN-27: is a potent inhibitor of the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT). This compound has demonstrated significant activity with an IC50 value of 0.1 µM . ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing C-terminal CAAX or CXC motifs. These modifications are crucial for the proper localization and function of these proteins, many of which are involved in critical cellular processes such as cell migration, proliferation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-27 involves the preparation of methylated tetrahydropyranyl derivatives. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods: Industrial production methods for this compound are not widely documentedThese suppliers often have proprietary methods for large-scale synthesis and purification of the compound to ensure its high purity and activity .

Chemical Reactions Analysis

Types of Reactions: Icmt-IN-27 primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:

Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound are not extensively detailed in the literature. typical organic solvents and catalysts used in similar reactions may include:

Major Products: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically derivatives of the original compound with modifications that may enhance its inhibitory activity or stability .

Scientific Research Applications

Icmt-IN-27 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

    Cancer Research: this compound is used to study the role of ICMT in cancer cell proliferation, migration, and metastasis.

    Protein Modification Studies: The compound is used to explore the post-translational modifications of proteins, particularly those involved in critical cellular processes.

    Drug Development: this compound serves as a lead compound for the development of new drugs targeting ICMT.

    Biological Pathways Analysis: Researchers use this compound to study the molecular pathways regulated by ICMT and its substrates.

Mechanism of Action

The mechanism of action of Icmt-IN-27 involves the inhibition of the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT). ICMT catalyzes the final step of post-translational prenylation processing of proteins containing C-terminal CAAX or CXC motifs. This modification is crucial for the proper localization and function of these proteins .

Molecular Targets and Pathways:

    ICMT: The primary target of this compound is ICMT, which is responsible for the carboxylmethylation of prenylated proteins.

    RAB GTPases: ICMT modifies RAB GTPases, which are involved in intracellular vesicular trafficking.

Comparison with Similar Compounds

Icmt-IN-27 is unique in its potent inhibitory activity against ICMT. there are other compounds with similar functions:

    Cysmethynil: A prototypical ICMT inhibitor identified through high-throughput screening.

    Indole-based ICMT Inhibitors: These compounds have been developed to enhance the inhibitory activity and selectivity of ICMT inhibitors.

Uniqueness of this compound: this compound stands out due to its high potency (IC50 = 0.1 µM) and its ability to effectively inhibit ICMT, making it a valuable tool for scientific research and drug development .

Properties

Molecular Formula

C22H28FNO2

Molecular Weight

357.5 g/mol

IUPAC Name

N-[2-[4-(4-fluorophenyl)-2,2-dimethyloxan-4-yl]ethyl]-3-methoxyaniline

InChI

InChI=1S/C22H28FNO2/c1-21(2)16-22(12-14-26-21,17-7-9-18(23)10-8-17)11-13-24-19-5-4-6-20(15-19)25-3/h4-10,15,24H,11-14,16H2,1-3H3

InChI Key

FSVYPXSGQVKMGG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC)C3=CC=C(C=C3)F)C

Origin of Product

United States

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